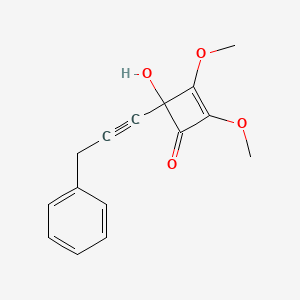
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- is a complex organic compound with a unique structure that includes a cyclobutenone ring, hydroxyl, methoxy, and phenylpropynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring consistent quality control, and implementing cost-effective production techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- involves its interaction with molecular targets through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the phenylpropynyl group can participate in π-π interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-2,3-dimethoxy-4-(1-propyn-1-yl)-2-cyclobuten-1-one
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-
Eigenschaften
CAS-Nummer |
113976-71-9 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
4-hydroxy-2,3-dimethoxy-4-(3-phenylprop-1-ynyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C15H14O4/c1-18-12-13(16)15(17,14(12)19-2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,17H,9H2,1-2H3 |
InChI-Schlüssel |
IPRBTISUFOEHAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(C1=O)(C#CCC2=CC=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


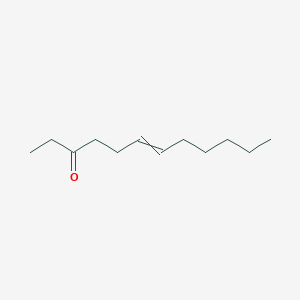
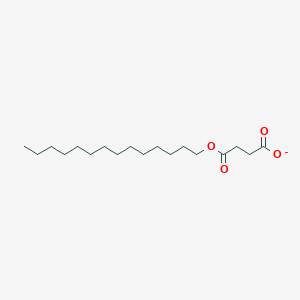
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

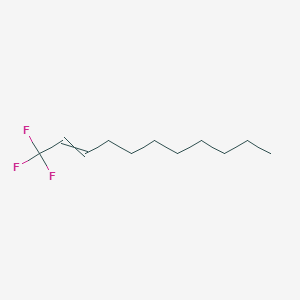
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
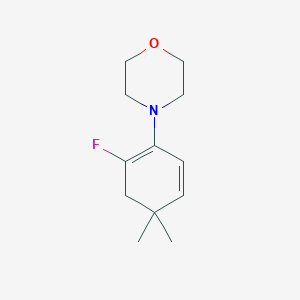
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
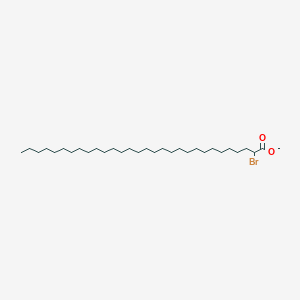
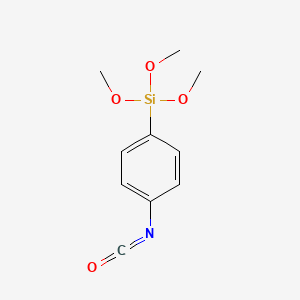
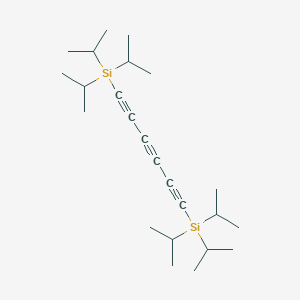
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
